An In-depth Technical Guide to (2-Methoxyphenyl)acetaldehyde for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (2-Methoxyphenyl)acetaldehyde for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling (2-Methoxyphenyl)acetaldehyde, a Versatile Aldehyde in Synthetic Chemistry
(2-Methoxyphenyl)acetaldehyde, identified by the CAS number 33567-59-8 , is an aromatic aldehyde that is emerging as a significant building block in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its unique structural arrangement, featuring a methoxy group at the ortho position of the phenyl ring attached to an acetaldehyde moiety, imparts distinct reactivity and properties that are of considerable interest to researchers and drug development professionals. This guide provides a comprehensive technical overview of (2-Methoxyphenyl)acetaldehyde, encompassing its chemical and physical properties, synthesis, reactivity, applications in drug discovery, and essential safety and handling information.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of (2-Methoxyphenyl)acetaldehyde is fundamental for its effective application in research and development.
Table 1: Physicochemical Properties of (2-Methoxyphenyl)acetaldehyde
| Property | Value | Reference(s) |
| CAS Number | 33567-59-8 | [1][4] |
| Molecular Formula | C₉H₁₀O₂ | [3][4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [2] |
| Odor | Sweet, floral | [2] |
| Boiling Point | 245 °C (estimate) | [2] |
| Density | 1.0897 g/cm³ (estimate) | [2] |
| Refractive Index | 1.5393 (estimate) | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chloroform. | [1] |
Synthesis and Mechanistic Insights
The synthesis of (2-Methoxyphenyl)acetaldehyde can be approached through several strategic pathways. A common and effective method involves the oxidation of the corresponding alcohol, 2-(2-methoxyphenyl)ethanol. This transformation is pivotal as it introduces the reactive aldehyde functionality, a cornerstone for subsequent synthetic elaborations.
Experimental Protocol: Oxidation of 2-(2-methoxyphenyl)ethanol
This protocol outlines a standard laboratory procedure for the synthesis of (2-Methoxyphenyl)acetaldehyde via the oxidation of 2-(2-methoxyphenyl)ethanol using pyridinium chlorochromate (PCC), a widely used and reliable oxidizing agent for the conversion of primary alcohols to aldehydes.
Materials:
-
2-(2-methoxyphenyl)ethanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction mixture will typically turn dark brown.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes), visualizing the disappearance of the starting alcohol and the appearance of the product aldehyde.
-
Workup: Upon completion of the reaction (typically after 2-4 hours), dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel to remove the chromium salts.
-
Extraction: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (2-Methoxyphenyl)acetaldehyde.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as PCC is sensitive to water, which can lead to the formation of the corresponding carboxylic acid as a byproduct.
-
Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.
-
PCC as Oxidant: PCC is a mild oxidizing agent that is selective for the oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.
-
Silica Gel Filtration: This step is essential for the removal of the insoluble chromium byproducts, simplifying the subsequent workup.
Diagram: Synthesis Workflow
Caption: General laboratory workflow for the synthesis of (2-Methoxyphenyl)acetaldehyde.
Reactivity and Synthetic Utility
The chemical behavior of (2-Methoxyphenyl)acetaldehyde is primarily dictated by the electrophilic nature of the aldehyde carbonyl group and the presence of the electron-donating methoxy group on the aromatic ring. This combination allows for a diverse range of chemical transformations.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents, organolithium compounds, and enolates, leading to the formation of secondary alcohols.
-
Wittig Reaction: (2-Methoxyphenyl)acetaldehyde readily undergoes the Wittig reaction with phosphorus ylides to form substituted alkenes, a powerful tool for carbon-carbon bond formation.[5][6][7]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a variety of substituted phenethylamines, a scaffold prevalent in many biologically active molecules.
-
Cyclization Reactions: The aldehyde functionality can participate in various cyclization reactions to construct heterocyclic systems, which are of great importance in drug discovery.[1]
Applications in Drug Development and Medicinal Chemistry
(2-Methoxyphenyl)acetaldehyde serves as a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds.[2] Its structural motif is found in molecules targeting various biological pathways.
Case Study: Synthesis of Heterocyclic Scaffolds
The reactivity of the aldehyde group in (2-Methoxyphenyl)acetaldehyde makes it an excellent precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and thiazoles, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory and anti-cancer properties.[1]
Diagram: Role in Heterocyclic Synthesis
Caption: Synthetic utility of (2-Methoxyphenyl)acetaldehyde in generating bioactive heterocycles.
Analytical Characterization
Accurate characterization of (2-Methoxyphenyl)acetaldehyde is crucial for quality control and reaction monitoring. A combination of spectroscopic techniques is typically employed.
Table 2: Spectroscopic Data for (2-Methoxyphenyl)acetaldehyde
| Technique | Key Features |
| ¹H NMR | Aromatic protons (δ 6.8-7.3 ppm), aldehyde proton (singlet, δ ~9.7 ppm), methylene protons (doublet, δ ~3.6 ppm), methoxy protons (singlet, δ ~3.8 ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~200 ppm), aromatic carbons (δ 110-160 ppm), methylene carbon (δ ~50 ppm), methoxy carbon (δ ~55 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1725 cm⁻¹), C-H stretch of aldehyde (~2720 and ~2820 cm⁻¹), aromatic C=C stretches (~1600 and ~1480 cm⁻¹), C-O stretch (~1250 cm⁻¹).[8][9] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 150. Key fragment ions corresponding to the loss of CHO (m/z 121) and the tropylium ion (m/z 91).[4] |
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of (2-Methoxyphenyl)acetaldehyde are paramount to ensure laboratory safety.
-
Hazards: (2-Methoxyphenyl)acetaldehyde is known to cause serious eye irritation and may cause skin irritation.[2][4]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
(2-Methoxyphenyl)acetaldehyde is a chemical entity with significant potential in synthetic and medicinal chemistry. Its versatile reactivity, stemming from the aldehyde functionality and the influence of the ortho-methoxy group, allows for the construction of complex molecular architectures and diverse heterocyclic systems. This guide has provided a detailed technical overview to assist researchers, scientists, and drug development professionals in harnessing the full potential of this valuable synthetic intermediate. A commitment to rigorous experimental design and adherence to safety protocols will be instrumental in unlocking new discoveries and applications for (2-Methoxyphenyl)acetaldehyde.
References
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
PubChem. 2-(2-Methoxyphenyl)acetaldehyde. National Center for Biotechnology Information. [Link]
-
LookChem. Cas 33567-59-8,(2-METHOXYPHENYL)ACETALDEHYDE. [Link]
-
PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of p-methoxyphenylacetaldehyde. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
SpectraBase. 2-[(3-Methoxyphenyl)methoxy]acetaldehyde. [Link]
- De Hoffmann, E., & Stroobant, V. (2007).
-
University College London. Chemical shifts. [Link]
-
PubChemLite. 2-(2-methoxyphenyl)acetaldehyde (C9H10O2). [Link]
-
Michigan State University. IR Absorption Table. [Link]
- Reddy, B. V. S., Reddy, L. R., & Yadav, J. S. (2022). A simple and efficient protocol for the synthesis of the previously unknown 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. Molbank, 2022(1), M1322.
- Google Patents. (1939). Methoxy acetaldehyde and process of making alkoxy acetaldehydes.
- Kumar, A., & Kumar, S. (2020). Oxidative Rearrangement of Stilbenes to 2,2-Diaryl-2-hydroxyacetaldehydes. ACS Omega, 5(39), 25359-25365.
-
PubChem. 2-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
- S, S., & S, M. (2022). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Food Chemistry, 385, 132644.
-
PubChem. 4-Methoxyphenylacetaldehyde. National Center for Biotechnology Information. [Link]
-
NIST. 2-(4-Methoxyphenyl)ethanol. National Institute of Standards and Technology. [Link]
Sources
- 1. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]
- 2. Cas 33567-59-8,(2-METHOXYPHENYL)ACETALDEHYDE | lookchem [lookchem.com]
- 3. (2-Methoxyphenyl)acetaldehyde | CAS: 33567-59-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. a2bchem.com [a2bchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
(2-Methoxyphenyl)acetaldehyde-2,4-dinitrophenylhydrazone>]; // Placeholder for product image
water [label="H₂O"];